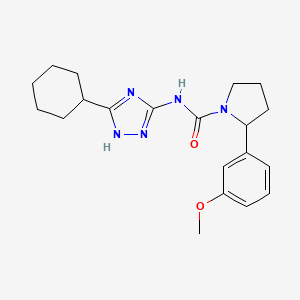
1-(3-bromo-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
Overview
Description
1-(3-bromo-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as BRL-15572, is a piperazine derivative that has been studied for its potential use in treating various medical conditions.
Mechanism of Action
1-(3-bromo-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine acts as a selective antagonist of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the D3 receptor, this compound reduces the rewarding effects of drugs of abuse and may also reduce anxiety-like behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, this compound has also been shown to interact with the serotonin 5-HT1A receptor and the sigma-1 receptor. These interactions may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is that it is a selective antagonist of the dopamine D3 receptor, which may reduce the potential for off-target effects. However, one limitation is that this compound has relatively low affinity for the D3 receptor compared to other D3 antagonists, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is its potential use in treating addiction and other psychiatric disorders. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor in behavior and physiology. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its interactions with other receptors.
Scientific Research Applications
1-(3-bromo-4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential use in treating various medical conditions, including anxiety, depression, and addiction. In preclinical studies, this compound has been shown to reduce anxiety-like behavior in rodents. It has also been shown to reduce the rewarding effects of cocaine and alcohol in animal models of addiction.
properties
IUPAC Name |
1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-13(2)10-17(21)20-8-6-19(7-9-20)12-14-4-5-16(22-3)15(18)11-14/h4-5,11,13H,6-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZAZEPNTVECJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900626.png)
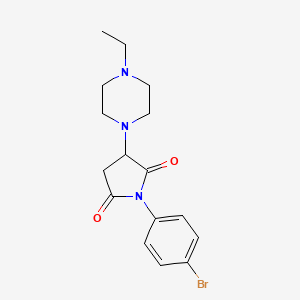
![2-[(3-pyridinylcarbonyl)amino]ethyl 3-(2-thienyl)acrylate](/img/structure/B3900634.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B3900640.png)

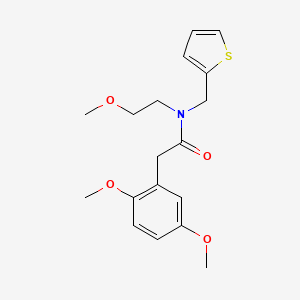
![N-{4-[(1-methyl-3-nitro-2-oxo-1,2-dihydro-4-quinolinyl)amino]phenyl}acetamide](/img/structure/B3900663.png)
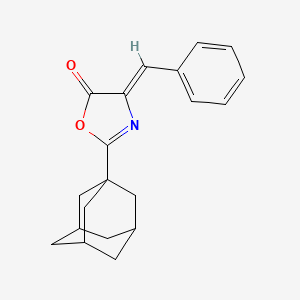
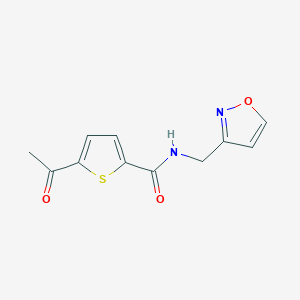
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[2-(propylthio)pyrimidin-5-yl]methyl}methanamine](/img/structure/B3900693.png)
![2-(cyclopentylcarbonyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900695.png)
![2-(cyclobutylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900699.png)
